molecular formula C22H21N3O3S2 B2831369 N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868218-67-1

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2831369
CAS No.: 868218-67-1
M. Wt: 439.55
InChI Key: JMEYAMWOZZXJGO-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a dihydroimidazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-methanethiol with 4,5-dihydroimidazole under specific conditions to form the intermediate compound. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide
  • N-(4-(benzylidene-amino)-phenyl)-acetamide
  • 2-((naphthalen-1-ylmethylene)-amino)-4-nitro-phenol

Uniqueness

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to the presence of both a naphthalene ring and a dihydroimidazole ring, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-16(26)24-19-9-11-20(12-10-19)30(27,28)25-14-13-23-22(25)29-15-18-7-4-6-17-5-2-3-8-21(17)18/h2-12H,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYAMWOZZXJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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